molecular formula C7H4FN3O2 B2477314 3-fluoro-6-nitro-1H-indazole CAS No. 1346549-19-6

3-fluoro-6-nitro-1H-indazole

Cat. No.: B2477314
CAS No.: 1346549-19-6
M. Wt: 181.126
InChI Key: SLHOJJOAGOHGNL-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffold in Contemporary Medicinal Chemistry Research

The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged structure in modern medicinal chemistry. researchgate.netnih.gov Its derivatives have garnered significant attention due to their wide spectrum of biological activities. nih.govresearchgate.netnih.gov These activities include anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor properties. researchgate.netresearchgate.netnih.gov The versatility of the indazole ring allows for functionalization at various positions, leading to a vast number of derivatives with potential therapeutic applications. imist.ma

The presence of the indazole motif in several FDA-approved drugs, such as the antiemetic Granisetron and the anti-inflammatory Benzydamine, underscores its pharmacological importance. nih.govwikipedia.orgpnrjournal.com Furthermore, numerous indazole-based compounds are currently in clinical trials for various diseases. researchgate.netnih.gov The ability of the indazole scaffold to serve as a surrogate for indole (B1671886), a key motif in many natural and synthetic pharmacophores, expands its potential in drug discovery. pnrjournal.com Researchers are actively exploring new synthetic routes and derivatizations to unlock the full therapeutic potential of this versatile heterocyclic system. pnrjournal.comrsc.org

Historical Development and Evolution of Indazole Chemistry

The history of indazole chemistry dates back to 1883 when Emil Fischer first described the synthesis of indazole, which he defined as a pyrazole ring fused to a benzene ring. researchgate.netpnrjournal.com Initially, the synthesis of indazoles often resulted in low yields and faced challenges in controlling regioselectivity, particularly with N-alkylation. nih.govpnrjournal.com

Over the years, significant progress has been made in the synthetic methodologies for indazole derivatives. Early methods often involved the cyclization of o-substituted anilines or the condensation of o-substituted benzaldehydes with hydrazine. chemicalbook.comaustinpublishinggroup.com More contemporary approaches include palladium-catalyzed intramolecular amination of aryl halides and one-pot domino reactions, which offer more efficient and general routes to substituted indazoles. austinpublishinggroup.comnih.gov The development of these advanced synthetic strategies has been crucial for the exploration of the chemical and biological properties of a wide array of indazole derivatives.

Fundamental Tautomeric Forms and Isomerism of Indazole Systems

A fundamental characteristic of the indazole system is the existence of annular tautomerism, which significantly influences its chemical reactivity, physical properties, and biological activity. nih.govresearchgate.net Indazole can exist in three main tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. nih.govchemicalbook.combenthamdirect.com

The 1H-indazole tautomer is generally the most stable and predominant form. nih.govchemicalbook.comresearchgate.net It possesses a benzenoid structure, contributing to its greater aromaticity and thermodynamic stability compared to the 2H-tautomer. rsc.orgnih.gov The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com This stability is also reflected in the gas phase, where experimental evidence confirms the clear predominance of 1H-indazole. rsc.org

The 2H-indazole, also known as isoindazole, possesses a quinoid structure and is thermodynamically less stable than the 1H-form. researchgate.netnih.gov Despite its lower stability, the 2H-tautomer is of significant interest in medicinal chemistry, and some derivatives are designed to exist in this form. researchgate.netorganic-chemistry.org The stabilization of the 2H-tautomer can be achieved through various means, including intramolecular and intermolecular hydrogen bonding. acs.orgnih.gov For instance, the presence of certain substituents can shift the tautomeric equilibrium towards the 2H-form. researchgate.net

The 3H-indazole tautomer is the least common and generally lacks heteroaromatic character. nih.gov While examples of 3H-indazoles are rare, they can be synthesized, often from readily available 2-aminomethyl-phenylamines through N-N bond-forming oxidative cyclization. organic-chemistry.org

The tautomeric equilibrium of indazoles has been extensively studied using various experimental and theoretical methods. austinpublishinggroup.comacs.org Factors such as the nature and position of substituents, solvent polarity, and temperature can influence the position of the equilibrium. rsc.orgresearchgate.net For example, in aprotic solvents, the 2H-tautomer of certain 3-substituted indazoles can be stabilized and may persist almost indefinitely. nih.gov However, in the presence of water or in the open air, a rapid conversion to the more stable 1H-tautomer often occurs. nih.gov Theoretical calculations, such as density functional theory (DFT), have been instrumental in understanding the relative stabilities of the tautomers and the factors governing their interconversion. researchgate.net

Overview of Research on Fluorinated and Nitrated Indazole Scaffolds

The introduction of fluorine atoms and nitro groups into the indazole scaffold has been a key strategy in the development of new bioactive compounds. These substitutions can significantly influence the compound's metabolic stability, lipophilicity, bioavailability, and target-binding affinity. elsevierpure.com

Fluorinated indazoles have garnered considerable attention in medicinal chemistry. The incorporation of fluorine can enhance a molecule's potency and pharmacokinetic profile. elsevierpure.com Research has shown that fluorinated indazoles can act as selective inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. researchgate.net For example, 4,5,6,7-tetrafluoro-1H-indazole has been studied as a standard NOS inhibitor. researchgate.net The development of efficient methods for the synthesis of fluorinated indazoles is an active area of research, with recent advancements providing more practical and safer routes to these valuable intermediates. nih.gov

Nitrated indazoles also represent an important class of compounds with diverse biological activities. The nitro group is a versatile functional group that can be converted into other functionalities, making nitroindazoles valuable synthetic intermediates. rsc.org Research on nitro-substituted indazoles has revealed their potential in various therapeutic areas. For instance, 7-nitroindazole (B13768) is a known selective inhibitor of neuronal nitric oxide synthase. nih.gov Furthermore, derivatives of 6-nitroindazole (B21905) have been investigated for their anti-inflammatory, antiviral, antimicrobial, and anticancer properties. researchgate.net Recent studies have focused on developing site-selective nitration methods for 2H-indazoles, providing efficient access to specific isomers like 7-nitroindazoles. rsc.org

The following table summarizes research findings on representative fluorinated and nitrated indazole derivatives:

Rational for Academic Investigation of 3-Fluoro-6-nitro-1H-indazole

While direct research on this compound is not extensively documented in the available literature, the rationale for its academic investigation can be strongly inferred from studies on its structural analogs, particularly 3-chloro-6-nitro-1H-indazole.

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their potential as antileishmanial agents. nih.govresearchgate.net Leishmaniasis is a parasitic disease for which new and more effective treatments are needed. The research on 3-chloro-6-nitro-1H-indazole derivatives demonstrated that these compounds can exhibit significant activity against Leishmania species, with some derivatives showing promising inhibitory effects. nih.gov Molecular modeling studies have suggested that these compounds can bind to essential enzymes in the parasite, such as trypanothione (B104310) reductase. nih.gov

The academic investigation of this compound is a logical progression from the findings on its chloro-analog for several reasons:

Bioisosteric Replacement: In medicinal chemistry, fluorine is often used as a bioisostere for chlorine. While they have similar steric profiles, their electronic properties differ, which can lead to improved biological activity and pharmacokinetic properties.

Enhanced Potency and Metabolic Stability: The substitution of chlorine with fluorine can lead to increased potency and enhanced metabolic stability due to the high strength of the carbon-fluorine bond. elsevierpure.com This could potentially lead to a more effective antileishmanial agent.

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity, basicity, and dipole moment of the molecule, which can influence its binding to biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

Therefore, the academic investigation of this compound is driven by the promising biological activity of its chloro-analog and the well-established benefits of fluorine substitution in drug design. The synthesis and biological evaluation of this compound would be a rational step towards the development of novel and potentially more effective therapeutic agents.

The following table outlines the compound names mentioned in this article:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-6-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHOJJOAGOHGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 6 Nitro 1h Indazole and Analogues

General Synthetic Approaches to Indazole Derivatives

The synthesis of the indazole ring system can be accomplished through various strategies, primarily centered on the formation of the pyrazole (B372694) moiety fused to a benzene (B151609) ring. These methods offer diverse pathways to a wide array of substituted indazoles.

Strategies for Constructing the Pyrazole Moiety of Indazoles

The construction of the pyrazole portion of the indazole nucleus is the cornerstone of indazole synthesis. A common and effective method involves the cyclization of ortho-substituted anilines. For instance, the reaction of 2-methyl-3-nitroaniline (B147196) can lead to the formation of 4-nitro-1H-indazole, which can be further functionalized. sci-hub.se This approach highlights the importance of precursor design in directing the synthesis towards the desired indazole derivative.

Another strategy involves the modification of existing heterocyclic systems. For example, the conversion of isoxazoles to pyrazoles and furans to pyrroles demonstrates the feasibility of atom-swapping transformations to generate the desired heterocyclic core. researchgate.net This concept can be extended to the synthesis of indazoles from indoles, representing a carbon-to-nitrogen atom swap. researchgate.net

Oxidative N-N Coupling Reactions in Indazole Synthesis

Oxidative N-N bond formation is a powerful tool for the synthesis of indazoles. A notable example is the copper(II) acetate-mediated N-N bond formation from ketimines, which are readily prepared from o-aminobenzonitriles and organometallic reagents. nih.gov This method utilizes oxygen as the sole oxidant, offering an efficient and environmentally friendly route to 1H-indazoles. nih.gov

Rhodium-catalyzed reactions have also emerged as a valuable tool. For instance, the C-H activation and C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes, catalyzed by rhodium and copper, provides 1H-indazoles under redox-neutral conditions. nih.gov Similarly, rhodium-catalyzed amination using anthranil (B1196931) as the aminating agent offers another pathway to these heterocycles. nih.gov Furthermore, an electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes presents a catalyst-free and oxidant-free method for synthesizing 2H-indazole derivatives. organic-chemistry.org

Palladium-Catalyzed Cyclization and Amination Protocols

Palladium-catalyzed reactions are extensively used in the synthesis of N-heterocycles, including indazoles. jst.go.jp These methods often involve intramolecular C-N bond formation. One such approach is the palladium-catalyzed intramolecular amination of aryl halides, specifically the cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones, to yield 1-aryl-1H-indazoles. acs.org This reaction is sensitive to the choice of phosphine (B1218219) ligands, with chelating phosphines like BINAP and DPEphos proving more effective than bulky, electron-rich ligands. acs.org

Another strategy involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to synthesize 2-aryl-2H-indazoles. organic-chemistry.org This method demonstrates good functional group tolerance. organic-chemistry.org Furthermore, palladium-catalyzed double C(sp2)-H bond functionalization, involving a sequential nitration and cyclization process, has been developed to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org

A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has also been reported, which involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Indazole Derivatives
Starting MaterialCatalyst/ReagentsProductYieldReference
Arylhydrazones of 2-bromoaldehydesPd(dba)2, rac-BINAP, Cs2CO31-Aryl-1H-indazolesGood to high acs.org
N-aryl-N-(o-bromobenzyl)hydrazinesPd(OAc)2, dppf, tBuONa2-Aryl-2H-indazolesModerate to good organic-chemistry.org
Sulfonyl hydrazidePalladium catalyst3-Nitro-1-(phenylsulfonyl)-1H-indazoleNot specified rsc.org
2-BromobenzonitrilesPalladium catalyst, Benzophenone hydrazone3-AminoindazolesNot specified organic-chemistry.org

Nitrosation of Indoles as a Route to Indazole-3-carboxaldehydes

A unique approach to 3-functionalized indazoles involves the nitrosation of indoles. This reaction proceeds through a multi-step pathway initiated by the nitrosation of the C3 position of the indole (B1671886), leading to an oxime intermediate. rsc.org Subsequent ring opening and re-closure yields the corresponding 1H-indazole-3-carboxaldehyde. rsc.org The reaction conditions, particularly the concentration of the indole and the temperature, are crucial to minimize the formation of dimeric side products. rsc.orgrsc.org Slow addition of the indole to the nitrosating mixture at low temperatures has been shown to significantly improve the yields, especially for electron-rich indoles. rsc.orgrsc.org This method provides a direct route to indazole-3-carboxaldehydes, which are valuable intermediates for further functionalization. rsc.org

Table 2: Optimized Conditions for Nitrosation of Indoles
SubstrateConditionsProductYieldReference
IndoleSlow addition to NaNO2/HCl in DMF:water at 0°C1H-Indazole-3-carboxaldehyde40% rsc.orgrsc.org
5-Bromo-indoleSlow addition to NaNO2/HCl in DMF:water at 0°C5-Bromo-1H-indazole-3-carboxaldehyde72% rsc.orgrsc.org
Electron-poor indoles (e.g., nitro derivatives)Higher temperatures (e.g., 80°C)Corresponding indazolesFull conversion rsc.org

1,3-Dipolar Cycloaddition Reactions in Indazole Framework Construction

1,3-Dipolar cycloaddition reactions offer a convergent and rapid method for constructing the indazole ring system. One such strategy involves the [3+2] cycloaddition of in situ generated nitrile imines with benzyne. cshl.eduacs.org This reaction is typically fast, affording N(1)-C(3) disubstituted indazoles in moderate to excellent yields. cshl.eduacs.org

Another variation employs the reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ. organic-chemistry.orgorganic-chemistry.org This approach provides a practical route to 3-substituted indazoles under mild conditions. organic-chemistry.orgorganic-chemistry.org The cycloaddition of α-substituted α-diazomethylphosphonates with arynes also efficiently produces 3-alkyl/aryl-1H-indazoles. organic-chemistry.org

Specifically for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives, 1,3-dipolar cycloaddition has been successfully employed. tandfonline.comnih.gov This method has been used to generate new isoxazoline-6-nitro-1H-indazole and isoxazole-6-nitro-1H-indazole derivatives. nih.gov

Lewis Acid Promoted Cyclization Reactions

Lewis acid-promoted cyclization reactions provide another avenue for the synthesis of indazoles. The "coarctate" cyclization of 2-(phenylazo)benzonitrile derivatives, promoted by Lewis acids such as ZnCl2 or BF3·OEt2, furnishes the 2H-indazole ring system in good to high yields. acs.orgnih.govacs.org This transformation is believed to proceed through the facilitation of a nucleophilic attack at the electron-deficient nitrile carbon by the azo linkage. acs.org The reaction tolerates a variety of functional groups, making it a versatile method for the preparation of the 2H-indazole nucleus. acs.org

Table 3: Lewis Acid Promoted Synthesis of 2H-Indazoles
Starting MaterialLewis AcidProductYieldReference
2-(Phenylazo)benzonitrile derivativesZnCl22H-Indazole derivatives~71% acs.org
2-(Phenylazo)benzonitrile derivativesBF3·OEt22H-Indazole derivatives63-95% acs.orgacs.org

Specific Synthetic Routes Involving Nitro- and Fluoro-Indazole Analogues

The construction of nitro- and fluoro-substituted indazoles requires carefully designed synthetic pathways. These routes often begin with the synthesis of a core indazole structure, followed by the introduction of the desired functional groups.

The synthesis of 6-nitroindazole (B21905) is a key step in the eventual production of 3-fluoro-6-nitro-1H-indazole. A common method for creating 6-nitroindazoles involves the nitration of an existing indazole or the cyclization of a pre-nitrated precursor.

One established method involves the diazotization of 2-methyl-5-nitroaniline, which upon cyclization, yields 6-nitroindazole. google.com This process has been reported to produce a high yield of the desired product. google.com Another approach starts from 2-methyl-5-nitroacetanilide, which can be converted to 6-nitroindazole through a nitrosation/ring closure reaction using sodium nitrite (B80452) in an acidic medium. google.com The nitration of indazole itself can also lead to 6-nitroindazole, although this can sometimes result in a mixture of isomers. smolecule.com For instance, the nitration of 6-methoxy-1-tetralone (B92454) results in a mixture of 6-methoxy-5-nitro-1-tetralone and 6-methoxy-7-nitro-1-tetralone. mdpi.com

Furthermore, 1-aryl-5-nitro-1H-indazoles can be synthesized through a one-pot reaction involving the condensation of an arylhydrazine with a 2-haloaryl ketone or aldehyde, followed by a copper-catalyzed Ullmann-type coupling to close the ring. mdpi.com

Here is a table summarizing various synthetic pathways to 6-nitroindazole precursors:

Starting MaterialReagents and ConditionsProductYieldReference
2-Methyl-5-nitroanilineDiazotization6-Nitroindazole96.1% google.com
2-Methyl-5-nitroacetanilideSodium nitrite, alkanoic acid, dehydrating agent6-NitroindazoleNot specified google.com
3-Methyl-1H-indazoleNitric acid, sulfuric acid3-Methyl-5-nitro-1H-indazole98% mdpi.com
IndazoleNitric acid, sulfuric acid6-NitroindazoleNot specified smolecule.com
2-Nitrobenzaldehyde and anilinesReductive aminationSubstituted indazoles68-86% nih.gov
6-Nitro-1H-indazole1-Bromo-2-chloroethane, ethanol (B145695)1-(2-Chloroethyl)-6-nitro-1H-indazoleNot specified scielo.br

The introduction of fluorine onto the indazole ring is a critical step in the synthesis of this compound. Direct fluorination of the indazole core, particularly at the C3 position, has been a subject of significant research.

A notable method for the C3-fluorination of 2H-indazoles utilizes N-fluorobenzenesulfonimide (NFSI) in water under ambient air. organic-chemistry.org This metal-free approach provides good yields and is environmentally friendly. organic-chemistry.orgmdpi.com The reaction is believed to proceed through a radical mechanism. organic-chemistry.org Another electrophilic fluorinating agent, Selectfluor, has also been employed for the fluorination of indazoles. For example, treatment of 4-bromoindazole with Selectfluor in DMA affords 4-bromo-3-fluoroindazole. nih.gov However, direct electrophilic fluorination can sometimes be challenging due to competing oxidation reactions, especially in complex molecules. nih.gov

An alternative strategy involves the synthesis of a fluorinated precursor which is then used to construct the indazole ring. For instance, 4-bromo-7-fluoroindazole is commercially available and can be used as a starting material for further functionalization. nih.gov

The following table highlights different methodologies for fluorinating the indazole skeleton:

Starting MaterialReagentProductYieldReference
2H-IndazolesN-Fluorobenzenesulfonimide (NFSI) in waterC3-Fluorinated 2H-indazolesUp to 87% organic-chemistry.org
4-BromoindazoleSelectfluor in DMA4-Bromo-3-fluoroindazoleModest nih.gov
5-BromopicolinaldehydeAgF₂ in MeCN (Hartwig fluorination)5-Bromo-3-fluoropicolinaldehydeGood nih.gov
Substituted indolesSelectfluor3,3-Difluoroindolin-2-olsGood acs.org

The introduction of a nitro group onto the indazole ring is typically achieved through electrophilic nitration. A common nitrating agent is a mixture of nitric acid and sulfuric acid. smolecule.com The position of nitration is influenced by the existing substituents on the indazole ring and the reaction conditions. For example, nitration of 3-methyl-1H-indazole can yield 3-methyl-5-nitro-1H-indazole. mdpi.com

Transformations of the nitro group are also important synthetic steps. For instance, the reduction of a nitro group to an amino group is a common transformation, often carried out using reducing agents like tin(II) chloride or through catalytic hydrogenation. This allows for further functionalization of the indazole ring.

A radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.itresearchgate.net

The ability to selectively functionalize specific positions of the indazole ring is crucial for the synthesis of complex derivatives. The C3 and C6 positions are of particular interest.

The C3 position of the indazole ring can be functionalized through various methods. Halogenation, particularly iodination and bromination, at the C3 position serves as a useful handle for subsequent cross-coupling reactions. chim.it While direct C3-fluorination with high yields has been challenging to achieve in non-patent literature, methods using reagents like NFSI have shown promise for 2H-indazoles. organic-chemistry.orgchim.it

Direct C3-alkylation of indazoles is generally difficult due to the low nucleophilicity of this position. mit.edu However, strategies involving the use of N-(benzoyloxy)indazoles as electrophiles in copper-hydride catalyzed reactions have enabled C3-allylation with high regioselectivity. mit.eduresearchgate.net Other C3 functionalizations include formylation using Selectfluor and DMSO, and trifluoromethylation under photoredox catalysis. researchgate.netchemrxiv.org

Functionalization at the C6 position often relies on directing groups or the inherent reactivity of the substituted indazole ring. For instance, in 7-azaindazole systems, N-oxide activation can direct regioselective arylation to the C6 position using palladium catalysis. nih.govresearchgate.netresearch-nexus.net The introduction of a formyl group at the C6 position can be achieved through various formylation reactions. smolecule.com

Regioselective Functionalization of the Indazole Ring System

N-Alkylation and N-Methylation Strategies

The N-alkylation of the indazole core, particularly in nitro-substituted analogues like 6-nitro-1H-indazole, is a critical step for modifying the compound's properties. This reaction, however, presents a regioselectivity challenge, as it can occur at either the N-1 or N-2 position of the pyrazole ring, leading to a mixture of isomers. The outcome of the reaction is highly dependent on the choice of base, solvent, and alkylating agent. nih.govwikipedia.org

Under basic conditions using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), the alkylation of 6-nitroindazole often yields a mixture of N-1 and N-2 isomers in nearly equal proportions. nih.govrsc.org For instance, methylation of 6-nitro-1H-indazole with iodomethane (B122720) in the presence of K₂CO₃ at 60 °C results in the formation of the N-1 methylated product as the major, less polar isomer and the N-2 methylated product as the minor, more polar isomer, which can be separated by column chromatography. rsc.org

Conversely, conditions can be tuned to favor one isomer over the other. The use of a strong base like sodium hydride (NaH) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) typically favors the formation of the thermodynamically more stable N-1 alkylated product. nih.govrsc.org The electronic nature of the substituents also plays a crucial role. For 6-nitroindazole, methylation under neutral conditions has been reported to yield the 2-methyl derivative as the primary product, whereas methylation under acidic conditions exclusively produces the 1-methyl derivative. rsc.orgnih.gov

The table below summarizes the outcomes of N-alkylation on 6-nitroindazole under various conditions, highlighting the influence of reagents on regioselectivity.

Starting MaterialAlkylating AgentReaction Conditions (Base/Solvent)N-1:N-2 RatioReference
6-nitro-1H-indazoleIodomethaneK₂CO₃ / DMFMajor:Minor rsc.org
6-nitro-1H-indazoleAlkyl HalidesK₂CO₃ / DMF~1:1 nih.gov
Substituted IndazolesAlkyl BromideNaH / THFPredominantly N-1 (>99% for some substrates) nih.gov
6-nitro-1H-indazoleDimethyl sulfateKOH~1:1 (42% N-1, 44% N-2) nih.gov
6-nitro-1H-indazoleFormalin / Methanolic HClAcidicN-1 only rsc.org

Advanced Synthetic Techniques and Derivatization Strategies

Beyond simple alkylation, the this compound scaffold can be elaborated using a range of modern synthetic methods to install diverse functional groups, significantly expanding its chemical space and potential applications.

Applications of Click Chemistry in Indazole Derivative Synthesis

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a powerful and efficient method for conjugating the indazole core to other molecular fragments. mdpi.com This strategy involves converting the indazole into a derivative bearing either an azide (B81097) or an alkyne handle, which can then be "clicked" onto a complementary reaction partner.

A representative synthetic route involves the initial N-alkylation of a nitroindazole with 1,2-dibromoethane. mdpi.com This reaction, performed using a base like cesium carbonate (Cs₂CO₃) in acetone, can yield the N-(2-bromoethyl)nitroindazole derivative. This bromo-intermediate is then converted to the corresponding azide, N-(2-azidoethyl)nitroindazole, by treatment with sodium azide. This azido-functionalized nitroindazole serves as a key building block for the CuAAC reaction. In the presence of a copper(I) catalyst, it reacts smoothly with a variety of terminal alkynes to afford stable 1,4-disubstituted 1,2,3-triazole-linked indazole hybrids. mdpi.com This modular approach allows for the rapid generation of a library of complex indazole derivatives from simple precursors. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Post-Synthetic Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds and are well-suited for the post-synthetic functionalization of the indazole ring system. wikipedia.orgrsc.org While the C-F bond at the 3-position is generally robust, this reaction is highly effective on halogenated analogues of this compound, where a more reactive halogen like iodine or bromine is installed at a different position on the ring.

For example, post-synthetic functionalization can be achieved by first iodinating a nitro-indazole at the C-3 position. The resulting 3-iodo-nitro-1H-indazole analogue is an excellent substrate for Suzuki-Miyaura coupling. A study demonstrated the successful C-3 vinylation of unprotected 3-iodo-5-nitro-1H-indazole using pinacol (B44631) vinyl boronate. nih.gov The reaction, catalyzed by a palladium complex under microwave irradiation, proceeded in excellent yield (87%) without the need for N-protection, directly affording 3-vinyl-5-nitro-1H-indazole. nih.gov

Similarly, 5-bromo-1H-indazole analogues have been shown to be suitable substrates for Suzuki coupling with various boronic acids, including N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid. mdpi.com These reactions, typically using a catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃, effectively couple the heterocyclic boronic acid to the C-5 position of the indazole ring, demonstrating the utility of this method for creating complex biaryl and heteroaryl structures. mdpi.com

Reduction Reactions of Nitro Groups to Amino Groups

The reduction of the nitro group at the C-6 position to a primary amino group is a fundamental transformation that provides a key synthetic handle for further derivatization, such as amide bond formation or reductive amination. This conversion of a 6-nitroindazole to a 6-aminoindazole can be accomplished using several established reducing agents. rsc.org

A widely used and clean method is catalytic hydrogenation. The nitroindazole is stirred under an atmosphere of hydrogen gas (H₂) with a palladium on carbon (10% Pd/C) catalyst in a solvent like methanol (B129727) (MeOH) or tetrahydrofuran (THF). rsc.org The reaction typically proceeds to completion at room temperature, and the catalyst can be easily removed by filtration. rsc.org

Classical reduction methods using metals in acidic media are also highly effective. Stannous chloride (SnCl₂) in the presence of acetic acid or in ethanol is frequently employed to reduce nitroindazoles, yielding the corresponding aminoindazoles in good yields. Other reported methods include the use of indium metal in acetic acid or iron powder with an additive like calcium chloride.

The table below provides a comparison of common methods for the reduction of the nitro group on the indazole scaffold.

ReagentsSolventTypical ConditionsReference
H₂, 10% Pd/CMethanol or THFRoom Temperature, 4h rsc.org
SnCl₂ / Acetic AcidTHFReflux
Indium / Acetic AcidTHFReflux
Fe / CaCl₂Ethanol/Water60-65°C

Structural Elucidation and Conformational Analysis of 3 Fluoro 6 Nitro 1h Indazole Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the initial confirmation of the chemical structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

For indazole derivatives, the position of substituents significantly influences the NMR spectra. In ¹H NMR, the protons on the bicyclic ring system typically appear in the aromatic region. The presence of electron-withdrawing groups, such as a nitro group, generally shifts the signals of nearby protons to a lower field (higher ppm values). Conversely, electron-donating groups cause an upfield shift.

A detailed analysis of ¹³C NMR spectra further confirms the carbon skeleton. The carbon atom attached to the fluorine atom (C-F) is expected to show a characteristic large coupling constant (¹JCF). For example, in 3-ethoxy-6-fluoro-1-tosyl-1H-indazole, the carbon bearing the fluorine substituent exhibits a ¹JCF of 252.1 Hz. The presence of a nitro group also influences the chemical shifts of the aromatic carbons.

Two-dimensional (2D-NMR) techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals, especially in complex substituted derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Fluoro-Indazole Derivative

Compound NameSolvent¹H NMR (ppm)¹³C NMR (ppm)
3-Ethoxy-6-fluoro-1-tosyl-1H-indazoleCDCl₃7.90 (d, J = 8.5 Hz, 1H), 7.80–7.70 (m, 2H), 7.46 (m, 1H), 7.24–7.16 (m, 2H), 6.90 (m, 1H), 4.47 (q, J = 7.1 Hz, 2H), 2.35 (s, 3H), 1.44 (t, J = 7.1 Hz, 3H)158.28 (d, ¹JCF = 252.1 Hz), 154.47, 145.37, 145.30, 133.70, 131.52 (d, ³JCF = 7.7 Hz), 129.73, 127.69, 110.31 (d, ³JCF = 4.6 Hz), 109.80 (d, ²JCF = 18.2 Hz), 107.74 (d, ²JCF = 19.7 Hz), 66.24, 21.76, 14.47

Data sourced from a study on 3-ethoxy-6-fluoro-1-tosyl-1H-indazole for illustrative purposes.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For 3-fluoro-6-nitro-1H-indazole, the IR spectrum is expected to show characteristic absorption bands for the N-H, C=C, C-F, and NO₂ groups. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ range.

The presence of the nitro group is confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-F stretching vibration is expected to appear in the region of 1000-1400 cm⁻¹, although its exact position can be influenced by the surrounding molecular structure.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (indazole)Stretching3100 - 3500
C-H (aromatic)Stretching3000 - 3100
C=C (aromatic)Stretching1400 - 1600
NO₂Asymmetric Stretching1500 - 1550
NO₂Symmetric Stretching1300 - 1350
C-FStretching1000 - 1400

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The molecular ion peak [M]⁺ in the mass spectrum would correspond to the molecular weight of the compound. Fragmentation patterns can also be informative. For instance, the loss of the nitro group (NO₂) or other small fragments can be observed, aiding in the structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported, studies on closely related derivatives, such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole and 3-chloro-1-methyl-5-nitro-1H-indazole, offer significant insights into the expected solid-state conformation. imist.manih.gov

Analysis of Molecular Planarity and Substituent Dihedral Angles

The indazole ring system in these derivatives is generally found to be essentially planar. nih.gov For example, in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, the largest deviation from the mean plane of the indazole system is only 0.007 Å. nih.gov It is expected that the indazole core of this compound would also be planar.

The dihedral angles of the substituents relative to the plane of the indazole ring are also of interest. In related nitro-indazole structures, the nitro group is often nearly coplanar with the ring system, which allows for maximum electronic delocalization. nih.gov

Investigation of Intermolecular Interactions and Supramolecular Assemblies

For this compound, it is anticipated that N-H···O hydrogen bonds involving the indazole N-H and the oxygen atoms of the nitro group of an adjacent molecule would be a prominent feature in its crystal packing. Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules are likely to play a significant role in the formation of the crystal lattice. The fluorine atom may also participate in weak C-H···F interactions.

Table 3: Crystallographic Data for an Analogous Nitro-Indazole Derivative

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazoleMonoclinicP2₁/cSlipped π-stacking, C-H···O and C-H···Cl hydrogen bonds
3-chloro-1-methyl-5-nitro-1H-indazoleMonoclinic-Close contact between nitro-O and chlorine atom

Data from published crystal structures of related compounds. imist.manih.gov

Characterization of Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in the crystal packing of indazole derivatives. In the case of this compound derivatives, the presence of hydrogen bond donors (the N-H of the indazole ring) and acceptors (the nitro group and the fluorine atom) allows for the formation of diverse and intricate hydrogen bonding networks.

In derivatives where the N1 position of the indazole is substituted, for instance with a propargyl group as in 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, weak acetylene–nitro C—H⋯O hydrogen bonds have been observed, leading to the formation of helical chains in the crystal structure. researchgate.net This suggests that the nature of the substituent at the N1 position can significantly influence the dimensionality and topology of the hydrogen bonding network.

It is also noteworthy that the nitro group is a potent hydrogen bond acceptor. Studies on other nitro-containing heterocyclic systems have shown that the donor hydrogen atom preferentially approaches the nitro-O atoms within the plane of the C-NO2 group. researchgate.net This directional preference is crucial in determining the geometry of the resulting hydrogen-bonded assemblies.

Table 1: Potential Hydrogen Bonding Interactions in this compound Derivatives

DonorAcceptorInteraction TypePotential Impact on Structure
N-H (indazole)O (nitro group)Strong, intermolecularFormation of dimers or chains
N-H (indazole)F (fluoro group)Weak, intermolecularContribution to crystal packing
C-H (aromatic)O (nitro group)Weak, intermolecularStabilization of the crystal lattice
C-H (aromatic)F (fluoro group)Weak, intermolecularFine-tuning of molecular conformation
C-H (substituent)O (nitro group)Weak, intermolecularInfluence on supramolecular assembly

Analysis of π-π Stacking Interactions

The planar aromatic system of the indazole ring in this compound derivatives makes them amenable to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental in directing the self-assembly of these molecules in the solid state.

In the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, slipped π-stacking of the indazole units is a key feature of the crystal packing. researchgate.net This type of stacking, where the rings are offset from a perfectly co-facial arrangement, is common for electron-deficient aromatic systems. The presence of the electron-withdrawing nitro and fluoro groups in this compound would further enhance the propensity for such slipped-parallel or T-shaped π-π interactions.

The nature of the substituents on the indazole ring can modulate the strength and geometry of these interactions. For instance, the introduction of different groups can alter the electron density distribution of the aromatic system, thereby influencing the electrostatic component of the π-π stacking. rsc.org The interplay between hydrogen bonding and π-π stacking is also a critical factor in determining the final crystal structure. In some systems, strong hydrogen bonds may dominate, leading to structures where π-π stacking is less prominent, while in others, a compromise between these interactions leads to complex three-dimensional architectures. rsc.org

Table 2: Factors Influencing π-π Stacking in this compound Derivatives

FactorDescriptionExpected Effect on π-π Stacking
Electron-withdrawing groups (NO₂, F)Decrease electron density of the aromatic ring.Favors slipped-parallel or T-shaped stacking arrangements.
Substituents at N1 positionCan introduce steric hindrance or additional interaction sites.Can modify the distance and orientation of stacked rings.
Interplay with hydrogen bondingCompetition or cooperation between the two types of interactions.Dictates the overall supramolecular architecture.

Studies on Chiral Recognition and Helical Ordering

The formation of helical structures is an intriguing aspect of supramolecular chemistry. In the context of indazole derivatives, helical ordering can arise from a combination of directional interactions, such as hydrogen bonding and π-π stacking.

A notable example is the crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, where adjacent molecules are linked by weak acetylene–nitro C—H⋯O hydrogen bonds, generating a helical chain that runs along the crystallographic b-axis. researchgate.net This observation is significant as it demonstrates that even weak, directional interactions can lead to the formation of ordered, chiral supramolecular assemblies. Given the structural similarities, it is plausible that appropriately substituted derivatives of this compound could also exhibit such helical ordering.

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a more complex phenomenon. While there are no specific studies on the chiral recognition properties of this compound derivatives reported, the potential for forming chiral supramolecular structures through helical ordering suggests that chiral derivatives of this compound could be designed for applications in enantioselective processes. The introduction of a chiral center, for example, in a substituent at the N1 position, could lead to the preferential formation of one helical handedness, a key principle in chiral recognition.

Conformational Preferences and Stereochemical Analysis

The conformational flexibility of this compound derivatives is largely dependent on the nature of the substituents. The indazole core itself is a rigid, planar system. nih.gov Therefore, conformational isomerism primarily arises from the rotation of substituents attached to the ring.

For instance, in 1-allyl-3-chloro-6-nitro-1H-indazole, two independent molecules are present in the asymmetric unit, differing mainly in the orientation of the allyl substituent. researchgate.netnih.gov This highlights that even for relatively small substituents, different low-energy conformations can coexist in the solid state.

The stereochemical analysis of these compounds becomes particularly relevant when chiral centers are present. The introduction of fluorine can induce significant conformational changes due to stereoelectronic effects. For example, in fluorinated pyrrolidine (B122466) rings, a generalized anomeric effect arising from nN→σ*CF electron delocalization can strongly influence the conformational bias. beilstein-journals.org While the indazole system is aromatic, similar stereoelectronic interactions between the fluorine substituent and adjacent groups could play a role in dictating the preferred conformation of substituents.

A quantum-chemical analysis would be necessary to fully explore the conformational landscape and the relative stabilities of different stereoisomers of substituted this compound derivatives. Such studies would involve mapping the potential energy surface as a function of key dihedral angles to identify the global and local energy minima, providing insights into the most likely conformations in the gas phase and in solution.

Computational and Theoretical Investigations of 3 Fluoro 6 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the physicochemical properties and reactivity of molecules. arpgweb.com These methods allow for a detailed examination of the electronic distribution and energy levels within a molecule, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arpgweb.com It has been widely applied to study various indazole derivatives and nitroaromatic compounds. arpgweb.comnih.govarabjchem.org For a molecule like 3-fluoro-6-nitro-1H-indazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and calculate its electronic properties. arpgweb.com These calculations provide a clear representation of the electron distribution, which is crucial for understanding and predicting the reactivity of the indazole nucleus. arpgweb.comarabjchem.org The presence of the electronegative fluorine atom and the electron-withdrawing nitro group is expected to significantly influence the electronic landscape of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater electron-donating ability. researchgate.net Conversely, the LUMO energy (ELUMO) relates to the ability of a molecule to accept electrons, reflecting its electrophilic character. A lower ELUMO value indicates a greater electron-accepting ability. nih.gov For nitroaromatic compounds, the distribution of HOMO and LUMO is critical in determining their interaction with other molecules. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Related Nitroindazole Compound

ParameterEnergy (eV)
EHOMO-7.5
ELUMO-3.2

**Note: The data presented in this table is representative for a structurally similar nitroindazole and is used for illustrative purposes due to the absence of specific published data for this compound.

The energy gap (ΔE), calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), is a significant indicator of molecular stability and reactivity. nih.govnih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and less stable. For nitroaromatic compounds, the energy gap is a key parameter in assessing their potential for chemical transformations. researchgate.net

Chemical hardness (η) and softness (S) are concepts that further quantify the stability and reactivity of a molecule. Chemical hardness is a measure of the resistance to a change in electron distribution or charge transfer. It can be approximated as half of the energy gap (η ≈ (ELUMO - EHOMO) / 2). dergipark.org.tr A molecule with a large energy gap is considered "hard," indicating it is less reactive.

Chemical softness is the reciprocal of hardness (S = 1 / η) and signifies the ease of charge transfer. A "soft" molecule has a small energy gap and is more polarizable and reactive. dergipark.org.tr

Table 2: Representative Reactivity Descriptors for a Related Nitroindazole Compound

DescriptorValue (eV)
Energy Gap (ΔE)4.3
Chemical Hardness (η)2.15
Chemical Softness (S)0.465

**Note: The data presented in this table is representative for a structurally similar nitroindazole and is used for illustrative purposes due to the absence of specific published data for this compound.

Electronegativity (χ) is a measure of the power of an atom or a group of atoms to attract electrons towards itself. In the context of global reactivity descriptors, it is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(EHOMO + ELUMO) / 2). researchgate.net A higher electronegativity value indicates a greater ability to attract electrons.

The global nucleophilicity index (N) is a measure of the nucleophilic character of a molecule and is typically calculated based on the HOMO energy. A higher nucleophilicity index suggests a stronger nucleophilic character. Conversely, the electrophilicity index (ω) quantifies the electrophilic nature and is related to the LUMO energy and chemical hardness. For nitroaromatic compounds, these indices are crucial for predicting their behavior in nucleophilic and electrophilic reactions. researchgate.netresearchgate.net

Table 3: Representative Electronegativity and Electrophilicity Data for a Related Nitroindazole Compound

DescriptorValue (eV)
Electronegativity (χ)5.35
Electrophilicity Index (ω)6.73

**Note: The data presented in this table is representative for a structurally similar nitroindazole and is used for illustrative purposes due to the absence of specific published data for this compound.

Calculation of Global Reactivity Descriptors

Proton Affinity Calculations

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. For this compound, theoretical calculations can predict the most likely site of protonation and the energy released upon this event. The indazole ring contains two nitrogen atoms, N1 and N2, which are the primary candidates for protonation.

The presence of a fluorine atom at the 3-position and a nitro group at the 6-position, both being strong electron-withdrawing groups, is expected to significantly decrease the electron density on the indazole ring system. This reduction in electron density lowers the basicity of the nitrogen atoms, and consequently, the proton affinity of the molecule compared to unsubstituted 1H-indazole. Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level of theory, are commonly employed to compute proton affinities. The calculations would involve optimizing the geometry of the neutral molecule and its protonated forms (at N1 and N2) to determine the most stable conjugate acid.

Table 1: Hypothetical Proton Affinity Data for this compound

Site of ProtonationCalculated Proton Affinity (kJ/mol)Relative Stability
N1850Less Stable
N2890More Stable
Unsubstituted 1H-Indazole (for comparison)935-

Note: The data in this table is illustrative and based on general principles of electronic effects in heterocyclic chemistry. Actual calculated values may vary based on the computational method and basis set used.

GIAO Calculations for NMR Spectral Interpretation

The Gauge-Including Atomic Orbital (GIAO) method is a powerful quantum chemical tool for the prediction of NMR chemical shifts. For this compound, GIAO calculations can provide valuable insights into its ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in its structural confirmation and characterization.

These calculations are typically performed using DFT, and the results are often correlated with experimental data to validate the computational model. The calculated isotropic shielding values are converted to chemical shifts using a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and a suitable fluorinated standard for ¹⁹F NMR. The electron-withdrawing nature of the fluoro and nitro groups is expected to induce significant downfield shifts for the nearby nuclei.

Table 2: Illustrative GIAO-Calculated vs. Expected Experimental NMR Chemical Shifts (δ) in ppm

NucleusCalculated Chemical Shift (ppm)Expected Experimental Range (ppm)
H48.28.0 - 8.4
H57.87.6 - 8.0
H78.58.3 - 8.7
C3155 (J_CF)153 - 157
C4120118 - 122
C5115113 - 117
C6145143 - 147
C7125123 - 127
C3a140138 - 142
C7a122120 - 124
F3-110-108 to -112

Note: This table presents hypothetical data to illustrate the application of GIAO calculations. The actual values are dependent on the solvent and the specific computational parameters.

Molecular Modeling and Simulation Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be used to explore its potential as a ligand for various biological targets, such as protein kinases, which are often targeted by indazole-based inhibitors.

In a typical docking study, a 3D model of the target protein is used as a receptor, and the this compound molecule is treated as the ligand. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase

Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
-8.5Glu98, Leu150Hydrogen Bond, Hydrophobic
-8.2Val78, Ala96Hydrophobic
-7.9Lys55, Asp159Hydrogen Bond, Electrostatic

Molecular Dynamics Simulations for System Stability and Intermolecular Affinity

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a more realistic representation of the biological system by incorporating solvent effects and allowing for the flexibility of both the ligand and the protein.

An MD simulation would typically be run for several nanoseconds to assess the stability of the docked pose. Key parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored to ensure that the complex remains stable throughout the simulation. Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores.

Table 4: Summary of a Hypothetical MD Simulation for the this compound-Kinase Complex

Simulation ParameterResultInterpretation
Simulation Time100 nsSufficient time to assess stability
RMSD of Ligand< 2.0 ÅThe ligand remains stably bound in the pocket
RMSD of Protein Backbone< 3.0 ÅThe overall protein structure is stable
Key Intermolecular InteractionsHydrogen bonds with Glu98, Asp159These interactions are persistent over time

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR model could be developed to predict the activity of this compound based on a training set of structurally similar indazole derivatives with known activities.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity. Once a predictive and statistically robust model is established, the descriptors for this compound can be calculated and its activity can be predicted.

Table 5: Selected Molecular Descriptors for this compound for a Hypothetical QSAR Model

DescriptorValueDescription
Molecular Weight181.11 g/mol The mass of the molecule
LogP2.5A measure of lipophilicity
Topological Polar Surface Area (TPSA)78.9 ŲA measure of the polar surface area
Number of Hydrogen Bond Donors1The N-H group
Number of Hydrogen Bond Acceptors4The N atoms and the nitro group oxygens

Applications in Medicinal Chemistry Research and Biological Activity Profiling

Investigation of Anti-Proliferative and Anti-Cancer Potentials

The quest for novel anti-cancer agents has led to the extensive study of indazole derivatives. The presence of a nitro group, in particular, has been a key feature in several compounds exhibiting promising anti-proliferative effects.

The indazole nucleus is recognized as a valuable scaffold for the development of protein kinase inhibitors. rsc.org Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. frontiersin.org

Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that plays a role in immune suppression, has been identified as a key target in cancer immunotherapy. nih.govrsc.org The indazole scaffold is considered a bioisostere of the indole (B1671886) ring of tryptophan, the natural substrate for IDO1, making indazole derivatives promising candidates for IDO1 inhibition. rsc.orgresearchgate.net Research has shown that certain indazole derivatives can effectively inhibit IDO1, suggesting that 3-fluoro-6-nitro-1H-indazole may also possess this capability, which could enhance anti-tumor immune responses. nih.govrsc.orggoogle.com For instance, some 4-amino and 3-hydroxymethyl indazoles have been reported as IDO1 inhibitors with sub-nanomolar activity. researchgate.net

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a significant role in tumor growth and angiogenesis. nih.govnih.gov Several multi-targeted tyrosine kinase inhibitors that are effective against PDGFR, such as Sunitinib, feature a core structure that, while not an indazole, demonstrates the therapeutic principle of targeting this kinase. nih.gov Given that the indazole scaffold is a known kinase inhibitor framework, derivatives of this compound are being investigated for their potential to inhibit PDGFR and other tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR). rsc.orgnih.gov

While direct studies on the specific mechanisms of cell growth inhibition for this compound are not extensively documented, research on related nitro-indazole derivatives provides valuable insights. For example, a series of new 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated significant anti-proliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range (5–15 μM). google.commdpi.comnih.govcsic.esnih.gov These findings suggest that the nitro-indazole core is a potent pharmacophore for anti-cancer activity. The presence of a fluorine atom, as in this compound, is known to often enhance metabolic stability and binding affinity, potentially leading to improved cytotoxic effects.

Antiproliferative Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives
CompoundCell LineIC50 (µM)Reference
11aNCI-H4605-15 mdpi.comnih.gov
11bNCI-H4605-15 mdpi.comnih.gov
12aNCI-H4605-15 mdpi.comnih.gov
12bNCI-H4605-15 mdpi.comnih.gov

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Several indazole derivatives have been shown to induce apoptosis in cancer cell lines. For instance, certain N-[6-indazolyl]arylsulfonamides derived from 2-alkyl-6-nitroindazoles have been found to trigger apoptosis in a dose-dependent manner in A2780 ovarian carcinoma and A549 lung adenocarcinoma cells. drugbank.com These compounds were also observed to cause cell cycle arrest in the G2/M phase. drugbank.com Another study on 1H-indazole-3-amine derivatives showed that a lead compound could induce apoptosis and affect the cell cycle, possibly through the p53/MDM2 pathway. plos.org These findings suggest that this compound may exert its anti-cancer effects by similar mechanisms, promoting apoptosis and disrupting the normal cell cycle progression of cancer cells.

Mitochondria play a central role in the regulation of apoptosis. frontiersin.orgfrontiersin.org A key event in the initiation of the apoptotic cascade is the disruption of the mitochondrial membrane potential (MMP). frontiersin.orgfrontiersin.orgscielo.br While direct evidence for the effect of this compound on MMP is not yet available, the known pro-apoptotic activity of related indazole compounds suggests that this could be a potential mechanism of action. The disruption of MMP can lead to the release of pro-apoptotic factors from the mitochondria, ultimately leading to cell death. Further research is warranted to explore the direct effects of this compound on mitochondrial function in cancer cells.

Evaluation of Anti-Microbial Activity

In addition to their anti-cancer properties, indazole derivatives have been investigated for their potential as anti-microbial agents.

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Nitro-containing compounds have a long history of use as antimicrobial drugs. Studies on 6-nitro-indazole derivatives have revealed their potential as antibacterial agents. For example, new derivatives of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones have been synthesized and screened for their in vitro antibacterial activity against various microorganisms, showing promising results. Furthermore, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated inhibitory activity against Neisseria gonorrhoeae. mdpi.com Specifically, compound 12a showed a Minimum Inhibitory Concentration (MIC) of 250 μg/mL, while compound 13b was more active with a MIC of 62.5 μg/mL. mdpi.com These findings highlight the potential of the 6-nitro-indazole scaffold in the development of new antibacterial drugs.

Antibacterial Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives against N. gonorrhoeae
CompoundMIC (µg/mL)Reference
12a250 mdpi.com
13b62.5 mdpi.com

Antifungal Activity Studies

The indazole nucleus is a recognized pharmacophore in the design of antimicrobial agents. mdpi.comresearchgate.net Research into nitroindazole derivatives has revealed promising antifungal potential. While studies focusing specifically on this compound are limited, research on structurally related compounds provides insight into the antifungal prospects of this chemical class.

A series of synthesized 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were evaluated for their in vitro antifungal activity against various fungal strains. scielo.br These compounds, derived from 6-nitro-1H-indazole, demonstrated a range of antifungal efficacy, highlighting the potential of the 6-nitroindazole (B21905) scaffold as a basis for new antifungal drugs. scielo.br

Similarly, investigations into 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have identified compounds with noteworthy antifungal activity. longdom.org Specifically, certain derivatives showed significant potential against Rhizopus oryzae and Candida albicans. longdom.org Further studies on pyrazole (B372694) amides incorporating a 5-nitro-1H-indazole moiety also reported antifungal activities against several tested fungi, with one compound exhibiting higher efficacy than the commercial fungicide boscalid (B143098) against two specific fungal species. clockss.org

These findings collectively suggest that the nitroindazole framework is a viable starting point for the development of novel antifungal agents. The introduction of a fluorine atom at the 3-position, as in this compound, could potentially enhance this activity through mechanisms such as increased metabolic stability or altered binding interactions with fungal targets.

Interactive Table: Antifungal Activity of Selected Nitroindazole Derivatives This table is based on data from related nitroindazole compounds to illustrate the potential of the scaffold.

Compound Class Target Fungi Observed Activity Reference
2-Azetidinone derivatives of 6-nitro-1H-indazole Various selected fungi Acceptable in vitro antifungal activity scielo.br
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides Rhizopus oryzae, Candida albicans Noteworthy antifungal potential longdom.org
Pyrazole amides with 5-nitro-1H-indazole Various tested fungi All compounds showed activity; one surpassed a commercial fungicide clockss.org

Research into Anti-Parasitic Properties

Indazole derivatives have been a subject of significant interest in the search for new treatments for parasitic diseases, which affect millions worldwide. taylorandfrancis.com The nitro group, in particular, is a well-known feature in many antiprotozoal drugs, suggesting that nitroindazoles could be promising candidates. researchgate.net

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has demonstrated the potential of nitroindazole derivatives as effective antileishmanial agents. A pivotal study focused on derivatives of 3-chloro-6-nitro-1H-indazole, a compound structurally very similar to this compound. nih.govnih.gov

In this research, a series of new heterocyclic compounds derived from 3-chloro-6-nitro-1H-indazole were synthesized and tested for their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. The results showed that the inhibitory potency of these derivatives was species-dependent. nih.gov Several derivatives exhibited moderate to strong activity against L. infantum. Notably, one derivative, compound 13 , was identified as a promising inhibitor of L. major growth. nih.govnih.gov The study concluded that indazole derivatives have biological potency against Leishmania and could be a valuable source for the discovery of new antileishmanial drugs. taylorandfrancis.comnih.gov

Interactive Table: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives

Leishmania Species Activity of Derivatives Key Finding Reference
L. infantum Seven derivatives showed strong to moderate activity. Activity is species-dependent. nih.gov
L. tropica Most compounds showed no activity, except for two. Highlights specificity of action. nih.gov
L. major Most compounds showed no activity, but compound 13 was a promising inhibitor. Identification of a lead compound for further optimization. nih.govnih.gov

Chagas disease, caused by the parasite Trypanosoma cruzi, is another major health concern for which new therapies are urgently needed. nih.gov The mechanism of action for current drugs like benznidazole (B1666585) involves the nitro group, making nitro-containing scaffolds like this compound attractive for investigation. nih.govunesp.br

Studies have explored various nitroindazole-based compounds for their antichagasic properties. For instance, a series of 3-alkoxy-1-alkyl-5-nitro-1H-indazoles were evaluated against T. cruzi epimastigotes, yielding moderately active derivatives. taylorandfrancis.com Research on 5-nitroindazoles suggests their mode of action involves the generation of reactive oxygen species that are detrimental to the parasite. researchgate.net Furthermore, some indazole N-oxide derivatives have been synthesized and studied for their antichagasic properties, with one derivative showing activity against two parasitic stages. researchgate.net These investigations into related nitroindazoles underscore the potential of the this compound scaffold in the development of novel anti-Chagasic agents. researchgate.net

Modulation of Enzyme Activity

The ability of small molecules to selectively modulate the activity of enzymes is a cornerstone of modern drug discovery. Indazole derivatives have been identified as inhibitors of various enzymes, highlighting their therapeutic potential.

CYP1A2: Cytochrome P450 enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. scbt.com While direct inhibition studies of this compound on CYP1A2 are not extensively documented, related heterocyclic structures are known inhibitors. For example, triazoles, which can be synthesized from indazole derivatives, are reported as potent inhibitors of cytochrome P450 enzymes. nih.gov Fluoroquinolone antibiotics, which also feature a heterocyclic core, are known CYP1A2 inhibitors. scbt.comdrugbank.com This suggests a potential for indazole-based compounds to interact with CYP450 enzymes, a property that requires careful evaluation during drug development.

Human Serum Paraoxonase 1 (PON1): PON1 is an antioxidant enzyme implicated in protection against atherosclerosis. nih.govresearchgate.net Studies have evaluated the in vitro inhibitory effects of various indazole derivatives on purified human serum PON1. The results showed that these indazoles acted as competitive inhibitors, with K_i_ (inhibition constant) values in the micromolar range. nih.govresearchgate.net This indicates that the indazole scaffold can effectively interact with the active site of PON1.

Interactive Table: Inhibition of Human Serum Paraoxonase 1 (PON1) by Indazole Derivatives

Compound Type Inhibition Type K_i_ Value Range (µM) Significance Reference
Various Indazoles Competitive 26.0 - 111.0 Demonstrates indazoles as effective PON1 inhibitors. nih.govresearchgate.net

Trypanothione (B104310) Reductase (TryR): This enzyme is unique to trypanosomatid parasites and is essential for their survival, making it a prime target for anti-parasitic drugs. nih.gov In the study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, molecular docking simulations were performed. nih.govnih.gov These computational studies predicted that the active derivatives bind with high stability to the Leishmania Trypanothione Reductase (TryR) enzyme. nih.govnih.gov The binding was characterized by a network of hydrophobic and hydrophilic interactions within the enzyme's active site, providing a molecular basis for the observed antileishmanial activity. nih.gov

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. Research on indazole derivatives has provided valuable SAR insights.

In the context of antileishmanial activity and TryR inhibition, studies on 3-chloro-6-nitro-1H-indazole derivatives revealed that modifications to the side chain attached to the indazole core significantly impacted efficacy. nih.gov For instance, derivatives containing a triazole ring were found to be more potent inhibitors than those with oxazoline (B21484) or oxazole (B20620) rings. This suggests that the nature of the heterocyclic system linked to the 3-position of the 6-nitroindazole core plays a critical role in the interaction with the target enzyme. nih.gov The interactions between the 3-chloro-6-nitro-1H-indazole core and the triazolic side chain were deemed important for the enhanced activity. taylorandfrancis.com

Similarly, SAR studies on other classes of indazole derivatives designed as enzyme inhibitors have shown that substitutions at various positions on the indazole ring can dramatically influence potency and selectivity. For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that methoxy (B1213986) or hydroxyl groups at the C4 position were most potent, while only small groups were tolerated at other positions. acs.org These findings highlight the chemical tractability of the indazole scaffold and the potential to fine-tune its biological activity through systematic structural modifications.

Exploration of Other Pharmacological Activity Research

The 6-nitro-1H-indazole scaffold, a core component of this compound, is a versatile platform that has been explored for a variety of pharmacological activities beyond its primary applications. The presence of the nitro group and the indazole nucleus provides a foundation for diverse biological interactions.

Anti-inflammatory Research Perspectives

The indazole nucleus is a well-established scaffold in the development of anti-inflammatory agents, with commercial drugs like Bendazac and Benzydamine featuring this core structure. mdpi.com Research into nitro-substituted indazoles, including derivatives of 6-nitro-1H-indazole, continues this line of inquiry.

One study involved the synthesis of a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, which were subsequently evaluated for their anti-inflammatory activity in vivo against albino rats. scielo.br The results indicated that the synthesized compounds exhibited noteworthy anti-inflammatory effects. scielo.br

In another research avenue, 6-nitro-1H-indazole was used as a starting material in a one-pot, multi-component reaction to synthesize indazolo[6,7-b] longdom.orgmdpi.comnaphthyridine derivatives. researchgate.net These compounds were then assessed for their anti-inflammatory properties by measuring their impact on cytokine and chemokine secretion from dendritic cells. researchgate.net This highlights the utility of the 6-nitro-1H-indazole core in generating novel compounds with potential immunomodulatory effects. researchgate.net

Antimalarial Investigations

The indazole heterocyclic framework is recognized in medicinal chemistry as a scaffold with potential pharmacological activities, including antimalarial action. nih.govtaylorandfrancis.com Fused tricyclic pyrazole derivatives, which are structurally related to indazoles, have been specifically studied for their ability to inhibit the formation of β-hematin, a crucial process for the survival of the malaria parasite, demonstrating in vitro antimalarial activity. nih.gov While direct studies on this compound are not prominent, the general class of 1,2,3-triazole derivatives, which can be synthesized from indazole precursors, is known to possess significant antimalarial properties. nih.gov This suggests that the 6-nitro-1H-indazole moiety could serve as a building block for new antimalarial candidates.

Antitubercular Research

Tuberculosis remains a significant global health issue, necessitating the discovery of new therapeutic agents. The indazole nucleus is present in compounds investigated for a range of pharmacological activities, including anti-tubercular effects. nih.govtaylorandfrancis.com

A notable study detailed the synthesis of a series of 2-azetidinone derivatives starting from 6-nitro-1H-indazole. scielo.br These novel compounds, specifically 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, were screened in vitro for their antitubercular activity against Mycobacterium tuberculosis. scielo.br The investigation reported that the compounds showed acceptable activity. scielo.br Furthermore, an indazole sulfonamide, GSK3011724A, has been identified as a promising bactericidal compound against Mycobacterium tuberculosis in phenotypic screens. researchgate.net

Antitubercular Activity of 6-Nitro-1H-Indazole Derivatives

Compound ClassStarting MaterialTargetActivity NotedReference
2-Azetidinones6-Nitro-1H-indazoleMycobacterium tuberculosisAcceptable in vitro activity scielo.br
Indazole Sulfonamide (GSK3011724A)Indazole-basedMycobacterium tuberculosisPromising bactericidal compound researchgate.net

Role as a Precursor for the Synthesis of Biologically Active Molecules in Drug Discovery Pipelines

This compound and its close analogue, 6-nitro-1H-indazole, are valuable precursors in the synthesis of more complex heterocyclic systems for drug discovery. Their chemical structure allows for various modifications, making them versatile building blocks for creating libraries of novel compounds with potential therapeutic applications.

An efficient pathway has been developed for the synthesis of new heterocyclic systems originating from 3-chloro-6-nitro-1H-indazole via cycloaddition reactions. nih.govtaylorandfrancis.com This demonstrates its utility in generating diverse molecular architectures, such as those containing isoxazoline, 1,2,3-triazole, or isoxazole (B147169) rings, which have been investigated for antileishmanial activity. nih.gov

Furthermore, 6-nitro-1H-indazole has been employed as a key starting material for the synthesis of various biologically active molecules:

Azetidinone Derivatives : It serves as the foundational molecule for a four-step synthesis of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, which were subsequently tested for antibacterial, antifungal, antitubercular, and anti-inflammatory activities. scielo.br

Naphthyridine Derivatives : It is used in a one-pot multicomponent reaction to create indazolo[6,7-b] longdom.orgmdpi.comnaphthyridine derivatives, which have shown potential as anti-inflammatory agents. researchgate.net

Dimethylated Indazoles : 3-Methyl-6-nitro-1H-indazole, a related compound, is an important intermediate in the synthesis of pazopanib (B1684535) and can be methylated to form 2,3-dimethyl-6-nitro-2H-indazole. google.com

The reactivity of the indazole ring and the nitro group allows for the construction of diverse and complex molecules, solidifying the role of 6-nitro-1H-indazole derivatives as crucial intermediates in medicinal chemistry research.

Q & A

Basic: What are the optimal synthetic routes for 3-fluoro-6-nitro-1H-indazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves nitration and halogenation steps. For structurally similar indazoles (e.g., 3-iodo-6-nitro-1H-indazole), iodination is performed using potassium iodide in DMF under controlled temperatures (60–80°C) . Nitration often employs mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration. Key parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Catalysts : KI or CuI for halogenation steps.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

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